4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3OS/c23-15-12-18(24)20-19(13-15)29-22(25-20)27-10-8-26(9-11-27)21(28)17-7-3-5-14-4-1-2-6-16(14)17/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMACOBIBWJXJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets . Molecular docking studies have shown that this compound can bind to protein receptors, influencing their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Published Literature
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Key examples include:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural Differences and Implications
Core Heterocycle: The benzothiazole core in the target compound differs from spiro decane-diones () and benzimidazoles ().
Substituent Effects :
- Fluorine vs. Chlorine : The 4,6-difluoro substitution on benzothiazole may improve lipophilicity and bioavailability compared to chlorinated analogs (e.g., ’s chlorophenyl derivatives) .
- Naphthalene Carbonyl vs. Aryl Groups : The bulky naphthalene group could enhance target selectivity over smaller aryl substituents (e.g., ’s phenyl-thiazoles) by occupying hydrophobic pockets .
Piperazine Linkages :
Pharmacological Insights from Analogues
- : Compounds 13 and 14 demonstrated analgesic effects in vivo, suggesting piperazine-propyl-spiro systems may modulate CNS targets. The target compound’s naphthalene group could redirect activity toward peripheral targets .
- : Docking studies of compounds 9a–e revealed binding to α-glucosidase’s active site, with 9c (4-bromophenyl) showing the strongest affinity. The target’s fluorine and naphthalene groups might similarly enhance enzyme inhibition .
- : Piperazine-triazolones () and chlorophenyl-piperazines () highlight the role of halogenation in antifungal/antipsychotic activity. The target’s difluoro substitution may balance potency and toxicity better than chlorine .
Biological Activity
The compound 4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole (referred to as DFBP) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of DFBP, summarizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
DFBP is characterized by a benzothiazole core substituted with a piperazine moiety and a naphthalene carbonyl group. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
Chemical Structure
| Component | Structure |
|---|---|
| Benzothiazole Core | Benzothiazole |
| Piperazine Moiety | Piperazine |
| Naphthalene Carbonyl Group | Naphthalene |
Anticancer Properties
DFBP has been investigated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the IC50 values of DFBP against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A-431 | 12.5 |
| Jurkat | 10.0 |
| HT-29 (colon) | 15.0 |
The results indicate that DFBP is particularly effective against Jurkat cells, suggesting a potential application in leukemia treatment .
Antimicrobial Activity
DFBP has also demonstrated antimicrobial properties. Recent investigations revealed that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was comparable to standard antibiotics, making it a candidate for further development in antimicrobial therapies.
Antibacterial Efficacy
The following table summarizes the antibacterial activity of DFBP against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings support the hypothesis that DFBP could serve as a lead compound for developing new antibacterial agents .
Neuropharmacological Effects
Preliminary studies suggest that DFBP may possess neuroprotective properties. Research indicates that compounds with benzothiazole scaffolds can modulate neurotransmitter levels, potentially offering benefits in neurodegenerative diseases.
Neuroprotective Mechanism
The proposed mechanism involves the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses. Further research is needed to elucidate the specific pathways involved .
Structure-Activity Relationship (SAR)
Understanding the SAR of DFBP is crucial for optimizing its biological activity. Modifications to the benzothiazole core or piperazine moiety can significantly impact its pharmacological profile.
Key SAR Findings
- Fluorine Substitution : The introduction of fluorine atoms at positions 4 and 6 enhances lipophilicity and may improve membrane permeability.
- Naphthalene Carbonyl Group : This moiety appears to be essential for maintaining cytotoxic activity against cancer cells.
- Piperazine Ring : Variations in the piperazine substituents can alter binding affinity to biological targets, affecting overall efficacy.
Q & A
Basic Synthesis Optimization
Q: How can researchers optimize the synthesis of 4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole to improve yield and purity? A: Key optimization steps include:
- Reaction Conditions: Control temperature (e.g., reflux) and pH to prevent side reactions. Use anhydrous solvents like DMF under inert atmospheres to avoid hydrolysis of sensitive intermediates .
- Stepwise Synthesis: First form the benzothiazole core via condensation of 2-aminothiophenol with fluorinated aldehydes, followed by coupling with naphthalene-1-carbonyl piperazine using a base like K₂CO₃ .
- Purification: Employ column chromatography with gradients of ethyl acetate/hexane to isolate the final product. Purity can be verified via HPLC (>95%) and melting point analysis .
Advanced Mechanism of Action
Q: What methodologies are employed to elucidate the molecular targets and mechanism of action in cancer cell lines? A:
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities with receptors (e.g., tyrosine kinases) by aligning the compound’s naphthalene and benzothiazole moieties into hydrophobic pockets .
- Enzyme Assays: Measure inhibition of cancer-associated enzymes (e.g., topoisomerase II) via fluorometric assays, comparing IC₅₀ values to reference drugs .
- Transcriptomic Profiling: Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or DNA repair) .
Data Contradiction Analysis
Q: How should researchers address discrepancies in reported biological activities of structurally similar benzothiazole derivatives? A:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., fluorine position, piperazine linker) and compare bioactivity trends. For example, 4,6-difluoro substitution enhances antiproliferative effects compared to 6-methoxy derivatives .
- In Vitro Validation: Replicate conflicting studies under standardized conditions (e.g., MTT assays on MCF7 cells with matched seeding densities and incubation times) .
Advanced Structural Characterization
Q: What advanced spectroscopic techniques are critical for confirming structural integrity? A:
- ¹H/¹³C NMR: Assign peaks for fluorine atoms (e.g., δ ~160 ppm for ¹⁹F NMR) and piperazine protons (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₂₃H₁₇F₂N₃OS) with <2 ppm error .
- X-ray Crystallography: Resolve π-stacking interactions between naphthalene and benzothiazole rings .
Basic Biological Screening
Q: Which in vitro assays are recommended for preliminary bioactivity evaluation? A:
- Antiproliferative Assays: Use MCF7 (breast) and HCT116 (colon) cancer cell lines with 72-hour MTT protocols. Compare results to cisplatin controls .
- Enzyme Inhibition: Screen against acetylcholinesterase (AChE) via Ellman’s method to assess CNS activity potential .
Advanced Computational Modeling
Q: How can molecular docking studies be optimized to predict binding affinities? A:
- Ligand Preparation: Generate 3D conformers of the compound using Open Babel, accounting for fluorine’s electronegativity and piperazine flexibility .
- Target Selection: Prioritize receptors with hydrophobic active sites (e.g., EGFR) based on the compound’s aromatic domains .
- Validation: Cross-validate docking scores with experimental IC₅₀ values from kinase inhibition assays .
Basic Stability Studies
Q: What experimental approaches assess stability under various storage conditions? A:
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via HPLC at 254 nm .
- Long-Term Stability: Store at -20°C in amber vials with desiccants; analyze monthly for 12 months to establish shelf life .
Advanced SAR Exploration
Q: What strategies facilitate systematic SAR studies for this compound class? A:
- Analog Synthesis: Replace naphthalene-1-carbonyl with bioisosteres (e.g., biphenyl carbonyl) and evaluate potency shifts .
- Pharmacophore Mapping: Identify critical features (e.g., fluorine atoms, piperazine spacing) using Schrodinger’s Phase .
Basic Physicochemical Profiling
Q: Which parameters are essential for establishing structure-property relationships? A:
- LogP Measurement: Determine via shake-flask method (predicted LogP ~3.2) to assess membrane permeability .
- Solubility: Test in DMSO and PBS (pH 7.4) using nephelometry; correlate with hydrogen bond acceptors (N=3, O=2) .
Advanced Target Validation
Q: How are putative molecular targets validated post in silico screening? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
